3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid
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Overview
Description
3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorophenyl group and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid can be achieved through solid-phase methods. One common approach involves starting with an Fmoc-protected phenylalanine bound to a Wang resin. The synthesis proceeds through a series of deprotection, benzoylation, and cleavage steps to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solid-phase synthesis approach mentioned above can be adapted for larger-scale production. This method is advantageous due to its efficiency and ability to produce enantiopure compounds.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid: This compound is structurally similar and shares many properties with 3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid.
2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid:
Uniqueness: this compound stands out due to its specific combination of a fluorophenyl group and a phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H14FNO3 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-6-12(7-9-13)16(21)18-14(10-15(19)20)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
InChI Key |
ISPREAAPOOZXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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